molecular formula C13H15ClF3NO B8164459 4-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)piperidine

4-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)piperidine

Cat. No.: B8164459
M. Wt: 293.71 g/mol
InChI Key: GOEIMXUOJSCSQA-UHFFFAOYSA-N
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Description

4-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)piperidine is an organic compound that features a piperidine ring attached to a phenoxy group, which is further substituted with a chloro and trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-5-(trifluoromethyl)phenol and piperidine.

    Reaction: The phenol is first converted to its corresponding phenoxy derivative by reacting with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.

    Coupling: The resulting phenoxy compound is then coupled with piperidine under basic conditions, often using a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl positions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives, such as alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)phenol: A precursor in the synthesis of 4-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)piperidine, used in similar applications.

    4-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenylboronic acid: Another related compound with applications in organic synthesis and medicinal chemistry.

Uniqueness

This compound is unique due to its combination of a piperidine ring and a phenoxy group with chloro and trifluoromethyl substitutions. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-[[2-chloro-5-(trifluoromethyl)phenoxy]methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF3NO/c14-11-2-1-10(13(15,16)17)7-12(11)19-8-9-3-5-18-6-4-9/h1-2,7,9,18H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEIMXUOJSCSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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